N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a substituted benzamide derivative characterized by a 4-nitrobenzamide core linked to a methoxy-substituted phenyl ring bearing a 2-oxopiperidin-1-yl group at the 3-position.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-10-7-14(12-16(17)21-11-3-2-4-18(21)23)20-19(24)13-5-8-15(9-6-13)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLATLFUFYBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate through the reaction of piperidine with an appropriate acylating agent.
Methoxylation: The intermediate is then subjected to methoxylation using methoxy reagents under controlled conditions.
Nitration: The final step involves the nitration of the benzamide moiety using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidinyl derivatives.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting downstream processes .
Comparison with Similar Compounds
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Differences : Replaces the 2-oxopiperidin-1-yl group with a bromine atom at the 3-position of the phenyl ring.
- Crystallographic studies reveal two molecules per asymmetric unit, suggesting stable packing interactions .
- Relevance : The absence of the oxopiperidine ring may reduce conformational flexibility, impacting target binding compared to the parent compound.
N-(4-hydroxy-3-(piperidin-1-ylmethyl)phenyl)-4-nitrobenzamide (Compound 3.46)
- Structural Differences : Features a hydroxyl group at the 4-position and a piperidin-1-ylmethyl group instead of 2-oxopiperidin-1-yl.
- Key Findings: Synthesized via Mannich reaction conditions (paraformaldehyde, piperidine, toluene/ethanol, 120°C) . The hydroxyl group enhances solubility, while the piperidinylmethyl group may improve blood-brain barrier penetration for neurotropic applications.
- Relevance : Demonstrates how substituent polarity and spatial arrangement influence pharmacokinetics.
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structural Differences : Lacks the methoxy and oxopiperidine groups; instead, a 3-chlorophenethyl chain is attached to the benzamide nitrogen.
- Key Findings :
- Relevance : Highlights the importance of the nitro group in pharmacological activity, even in the absence of complex ring systems.
N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide
- Structural Differences : Substitutes the methoxy-oxopiperidine phenyl group with an ethoxymethylbenzyl moiety.
- Relevance : Illustrates how alkyl ether substituents affect molecular volume and intermolecular interactions.
Data Table: Structural and Functional Comparison
Research Implications
- Substituent Effects : The 2-oxopiperidin-1-yl group in the target compound likely enhances target selectivity compared to simpler halogen or alkyl substituents .
- Nitro Group Role : The 4-nitro moiety is a conserved feature across analogs, critical for electron-withdrawing effects and bioactivity .
- Synthetic Flexibility : Analog synthesis often employs amide coupling (e.g., 4-nitrobenzoyl chloride reactions) or Mannich reactions, enabling modular derivatization .
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide, with the CAS number 941873-44-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H24N2O3
- Molecular Weight : 388.459 g/mol
- SMILES Notation : COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2
The compound is primarily studied for its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Its structural components suggest potential activity against cancer and neurodegenerative diseases due to the presence of the piperidine moiety, which is known for modulating neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays show that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound, with IC50 values indicating potent activity at low concentrations.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects . Research highlights its ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s. The mechanism appears to involve the modulation of signaling pathways that regulate apoptosis and inflammation.
Case Studies
-
In Vitro Study on Cancer Cells
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of 12 µM after 48 hours of treatment.
- : Suggests potential as a therapeutic agent in breast cancer treatment.
-
Neuroprotection in Animal Models
- Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.
- Method : Mice were administered the compound over four weeks.
- Results : Significant improvement in cognitive function was observed, alongside reduced levels of amyloid-beta plaques.
- : Indicates promise for further development as a neuroprotective agent.
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide, and how can reaction conditions be optimized?
The Schotten–Baumann reaction is a robust method for synthesizing such amides. A typical protocol involves reacting 4-nitrobenzoyl chloride with the corresponding amine (e.g., 4-methoxy-3-(2-oxopiperidin-1-yl)aniline) in dichloromethane, followed by the addition of triethylamine to neutralize HCl . TLC monitoring (e.g., chloroform/diethyl ether/n-hexane = 6/3/1) ensures reaction completion, and purification via neutral Al₂O₃ chromatography yields high-purity products (~90% yield) . Optimization may include testing alternative solvents (e.g., THF) or catalytic bases (e.g., DMAP) to enhance reaction efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Multi-modal characterization is essential:
- 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 8.95 ppm for amide NH in DMSO) and carbonyl signals (δ 165.05 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 305.0688; observed: 305.0683, ∆m = -1.31 ppm) .
- UV-Vis : Identify π→π* transitions (e.g., λmax at 239 nm and 290 nm) . Discrepancies between NMR and MS data may arise from impurities or tautomerism. Cross-validation using X-ray crystallography (via SHELX ) or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities.
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) when bioassay results contradict theoretical predictions?
Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can assess binding interactions with target proteins. For instance, structural analogs of this compound exhibit neurokinin-2 antagonism , suggesting similar binding modes. Pharmacophore modeling (e.g., using Schrödinger’s Phase) can identify critical functional groups (e.g., nitro, methoxy) responsible for activity discrepancies. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) to measure binding affinities.
Q. What strategies are effective for resolving crystal packing anomalies observed in X-ray diffraction studies?
Use SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. If diffraction patterns show twinning or disorder:
- Apply PLATON ’s SQUEEZE algorithm to model solvent-accessible voids.
- Perform powder XRD to identify polymorphic forms.
- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to obtain single crystals.
Q. How should degradation pathways be analyzed under varying pH conditions, and what analytical methods are recommended?
Conduct forced degradation studies (e.g., 0.1M HCl/NaOH, 3% H₂O₂) followed by HPLC-MS/MS to identify degradants. For example, nitro group reduction to amines or hydrolysis of the amide bond may occur . Pair this with DFT calculations (e.g., Gaussian 09) to predict reaction energetics. Stability-indicating assays (e.g., UPLC-PDA) and Arrhenius modeling can further quantify degradation kinetics.
Methodological Considerations
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density mapping. SHELXD is suitable for experimental phasing.
- Bioactivity Studies : Use orthogonal assays (e.g., SPR for binding, cell-based assays for functional activity) to validate results. For neurotropic effects, consider in vivo models (e.g., zebrafish) .
- Synthetic Scale-Up : Transition from batch to flow chemistry (e.g., microreactors) for improved yield and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
